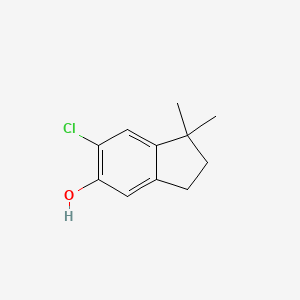

6-Chloro-1,1-dimethyl-indan-5-ol

Description

6-Chloro-1,1-dimethyl-indan-5-ol is a substituted indan derivative featuring a bicyclic indan backbone (a fused benzene and cyclopentane ring) with a chlorine atom at position 6, hydroxyl group at position 5, and two methyl groups at position 1. Its substituents likely influence solubility, stability, and biological activity, though specific pharmacological or toxicological profiles require further investigation .

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

6-chloro-1,1-dimethyl-2,3-dihydroinden-5-ol |

InChI |

InChI=1S/C11H13ClO/c1-11(2)4-3-7-5-10(13)9(12)6-8(7)11/h5-6,13H,3-4H2,1-2H3 |

InChI Key |

DNYNXTNUQNWJHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=CC(=C(C=C21)Cl)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula C₁₁H₁₃ClO.

Key Observations:

Core Structure Differences :

- The indan backbone in this compound distinguishes it from isoindoline (e.g., ) or benzodithiazine () derivatives. The fused cyclopentane-benzene system may confer unique steric and electronic properties compared to planar heterocycles like indazole or isoindoline.

Substituent Effects: Chlorine Position: 6-Chloro substitution is common in antitumor agents (e.g., benzodithiazines in ). Hydroxyl Group: The 5-OH group may enhance hydrogen-bonding interactions, similar to 5-Chloro-1H-indazol-6-ol (), which has applications in kinase inhibition.

Biological Activity :

- Benzodithiazines with 6-Cl substitution exhibit antitumor and anti-HIV-1 activities , suggesting that this compound could share similar mechanisms if metabolically stable.

- Sulfonamide analogs () show higher toxicity (skin irritation), whereas hydroxylated indazoles () are less toxic but require precise substitution for efficacy.

Physicochemical and Toxicological Comparisons

Key Insights:

- Lipophilicity: The dimethyl groups in this compound may increase LogP compared to unsubstituted indan derivatives, aligning with isoindolinones (LogP ~1.36–2.8).

- Acid-Base Behavior : The hydroxyl group (pKa ~10.5) suggests moderate acidity, similar to indazole analogs ().

- Toxicity : While sulfonamide derivatives show higher dermal toxicity (), hydroxylated compounds like 5-Chloro-1H-indazol-6-ol are safer, implying that this compound may have a favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.